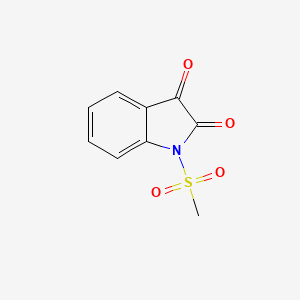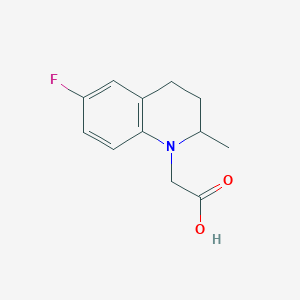![molecular formula C6H2ClF3N4 B11881492 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with a chloro and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-chloro-1H-pyrazole with trifluoromethyl ketones in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反应分析
Types of Reactions: 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide.
科学研究应用
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in its role as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
相似化合物的比较
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: Compared to these similar compounds, 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine exhibits unique properties due to its pyrazolo[4,3-d]pyrimidine core. This structure provides enhanced stability and specific binding affinity to molecular targets, making it a more potent inhibitor in certain biological applications. Additionally, the presence of both chloro and trifluoromethyl groups contributes to its distinct reactivity and biological activity.
属性
分子式 |
C6H2ClF3N4 |
|---|---|
分子量 |
222.55 g/mol |
IUPAC 名称 |
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-3-2(1-11-14-3)12-5(13-4)6(8,9)10/h1H,(H,11,14) |
InChI 键 |
ZGUFDLFWGFSINK-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC2=C1N=C(N=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
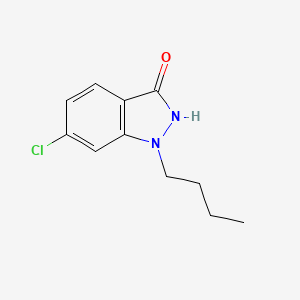

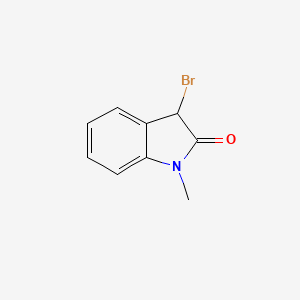
![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)

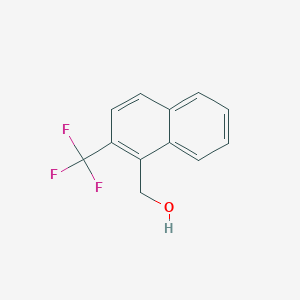
![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)
